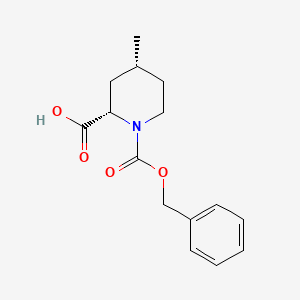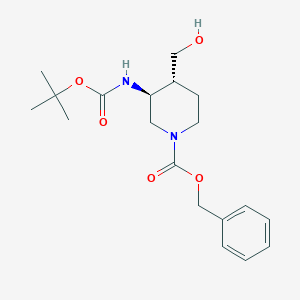
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester
Descripción general
Descripción
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H21NO5. It is commonly used as a reactant in the synthesis of various chemical compounds, particularly in the field of medicinal chemistry . This compound is known for its role in the synthesis of heteroaryl N-sulfonamides, which have demonstrated cell-death properties .
Métodos De Preparación
The synthesis of 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester involves several steps:
Reaction of piperidine with chloroacetic acid ethyl ester: This reaction produces 3-oxo-piperidine.
Reaction of 3-oxo-piperidine with tetrabutylammonium trifluorosilicate: This step yields the corresponding N-BOC protected amide.
Reaction of N-BOC protected amide with dimethyl oxalate: This final step produces this compound.
Análisis De Reacciones Químicas
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with biological molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester can be compared with similar compounds such as:
Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester: This compound is closely related and used in similar synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
ethyl 1-tert-butyl-3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-16-11(15)9-6-7-13(8-10(9)14)12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXKULKEAXAHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-O-benzyl 4-O-ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189178.png)

![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester](/img/structure/B8189206.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
![6-Aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189220.png)
![6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189227.png)
![6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189228.png)
